2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene

Overview

Description

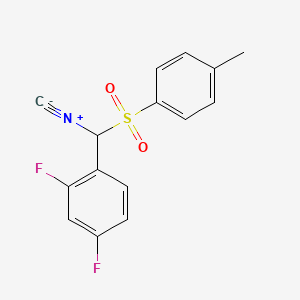

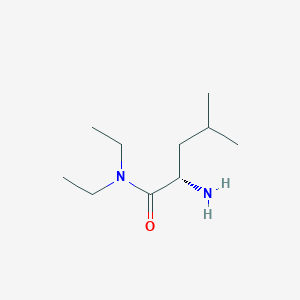

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene, also known as DFTB or N-Isocyanotosyl-2,4-difluoroaniline, is a versatile compound. It has a CAS Number of 660431-66-3 and a linear formula of C15H11F2NO2S .

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene is represented by the formula C15H11F2NO2S . This indicates that it contains 15 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Benzene Exposure and Hematotoxicity

- Studies have identified benzene as a ubiquitous environmental pollutant and industrial chemical linked to leukemia and other blood disorders. Benzene exposure has been associated with promoter methylation of key genes like ERCC3, which plays a role in nucleotide excision repair, indicating a potential mechanism for benzene-induced hematotoxicity (Zheng et al., 2017).

Isocyanates and Occupational Health Risks

- Isocyanates, common in various industries for products like spray paints and adhesives, are known for their potential to cause industrial asthma and other respiratory issues. The study on isocyanates exposure in the motor vehicle repair (MVR) industry highlights the occupational health risks and the importance of monitoring exposure levels (Hu et al., 2017).

Methylation and Benzene Exposure

- The role of methylation in the promoter regions of genes like ERCC3 and CSF3R has been studied in the context of benzene exposure. These epigenetic modifications are significant as they may contribute to benzene's toxicological effects, including reduced neutrophil count and potential hematotoxicity (Xing et al., 2013; Ren et al., 2020).

Exposure to Isocyanates in Polyurethane Manufacture

- In polyurethane manufacture, exposure to compounds like 4,4'-methylene-bis(2-chloroaniline) (MbOCA) and isocyanates has been a concern. Biological monitoring for these compounds, including methylene bisphenyl isocyanate (MDI), is crucial for understanding occupational exposure risks and ensuring worker safety (Keen et al., 2012).

Biomonitoring for Benzene Exposure

- Biomonitoring approaches, such as measuring urinary biomarkers like S-phenylmercapturic acid and trans,trans-muconic acid, have been developed to assess benzene exposure in occupational settings. Such biomarkers are crucial for understanding the exposure levels and potential health risks associated with benzene, a known carcinogen (Bollati et al., 2007).

Mechanism of Action

The mechanism of action for 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene is not specified in the search results. Its applications could vary depending on the context in which it is used.

properties

IUPAC Name |

2,4-difluoro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(16)9-14(13)17/h3-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULOFCZKOQFMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)F)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623656 | |

| Record name | 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene | |

CAS RN |

660431-66-3 | |

| Record name | 2,4-Difluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)